molecular formula C20H16O4 B11384556 3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11384556
M. Wt: 320.3 g/mol
InChI Key: KHZVTSFDVDNFMD-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a heterocyclic compound that belongs to the class of furochromenes These compounds are known for their diverse biological activities and are often found in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one can be achieved through a multicomponent condensation reaction. One approach involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the multicomponent reaction conditions to achieve high yields and purity. This may include scaling up the reaction, using continuous flow reactors, and employing advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound exhibits biological activities, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties are explored for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5,9-dimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C20H16O4/c1-11-8-18(21)24-20-12(2)19-16(9-15(11)20)17(10-23-19)13-4-6-14(22-3)7-5-13/h4-10H,1-3H3

InChI Key

KHZVTSFDVDNFMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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